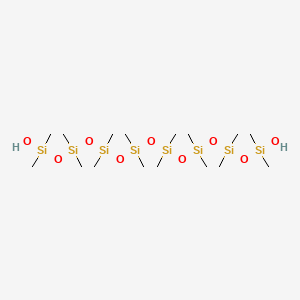
Hexadecamethyloctasiloxane-1,15-diol
Overview
Description
Hexadecamethyloctasiloxane-1,15-diol is a silicon-based compound with the empirical formula C16H50O7Si8 and a molecular weight of 579.25 g/mol . This compound is part of the siloxane family, which is known for its unique properties such as thermal stability, flexibility, and hydrophobicity. This compound is used in various industrial and scientific applications due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecamethyloctasiloxane-1,15-diol can be synthesized through the hydrolysis and condensation of chlorosilanes. The process typically involves the following steps:
Hydrolysis: Chlorosilanes are hydrolyzed in the presence of water to form silanols.
Condensation: The silanols undergo condensation reactions to form siloxane bonds, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions under controlled conditions. The process requires precise temperature and pH control to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hexadecamethyloctasiloxane-1,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions include various siloxane derivatives, silanols, and functionalized siloxanes.
Scientific Research Applications
Hexadecamethyloctasiloxane-1,15-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Hexadecamethyloctasiloxane-1,15-diol involves its interaction with various molecular targets and pathways. The compound’s siloxane bonds provide flexibility and stability, allowing it to form stable complexes with other molecules. This interaction can influence the physical and chemical properties of the materials it is incorporated into, enhancing their performance and functionality .
Comparison with Similar Compounds
Hexadecamethyloctasiloxane-1,15-diol can be compared with other similar siloxane compounds, such as:
Octamethylcyclotetrasiloxane: Known for its use in personal care products and as a precursor for silicone polymers.
Decamethylcyclopentasiloxane: Used in cosmetics and as a solvent in various applications.
Dodecamethylcyclohexasiloxane: Employed in the production of silicone elastomers and resins.
Uniqueness: this compound stands out due to its specific molecular structure, which provides unique properties such as enhanced thermal stability and hydrophobicity. These characteristics make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
hydroxy-[[[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H50O9Si8/c1-26(2,17)19-28(5,6)21-30(9,10)23-32(13,14)25-33(15,16)24-31(11,12)22-29(7,8)20-27(3,4)18/h17-18H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDHUJHDSEERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H50O9Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554557 | |
| Record name | Hexadecamethyloctasiloxane-1,15-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4938-87-8 | |
| Record name | Hexadecamethyloctasiloxane-1,15-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)

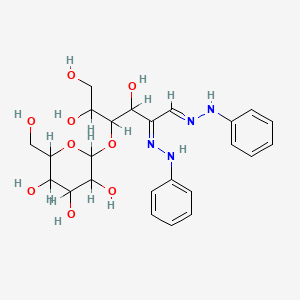
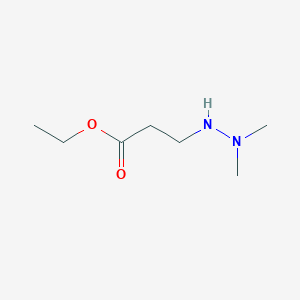
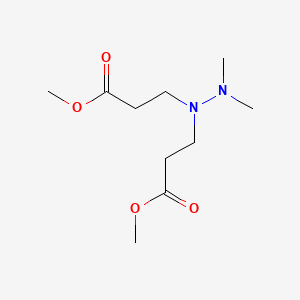
![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)
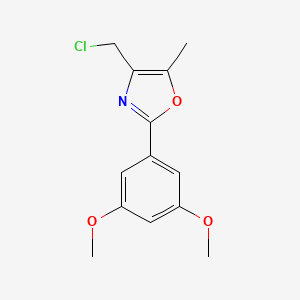
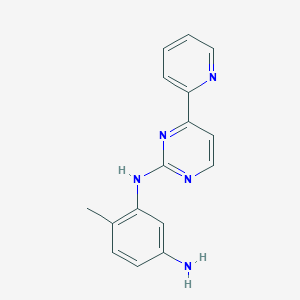
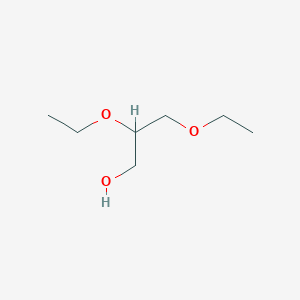
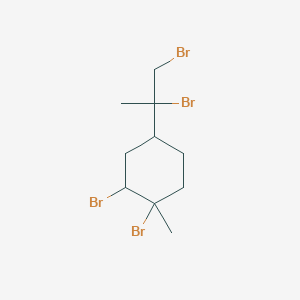
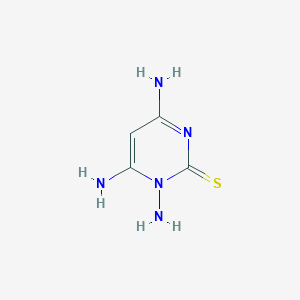
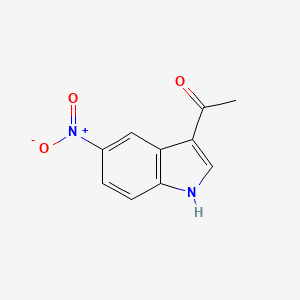

![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)
